(+)-Ethyl alpha-chloropropionate
Overview
Description
(+)-Ethyl alpha-chloropropionate is an organic compound with the molecular formula C5H9ClO2. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in organic synthesis and has applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Ethyl alpha-chloropropionate can be synthesized through the esterification of alpha-chloropropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing, heating, and distillation can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(+)-Ethyl alpha-chloropropionate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of ethyl alpha-hydroxypropionate or ethyl alpha-aminopropionate.
Reduction: Formation of ethyl propanol.
Oxidation: Formation of alpha-chloropropionic acid.
Scientific Research Applications
(+)-Ethyl alpha-chloropropionate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: As an intermediate in the synthesis of pharmaceutical compounds.
Agricultural Chemistry: In the development of agrochemicals and pesticides.
Material Science: As a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (+)-Ethyl alpha-chloropropionate involves its reactivity as an ester and a chlorinated compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the chlorine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of specific catalysts or reagents that target the ester or chlorine functionalities.
Comparison with Similar Compounds
Similar Compounds
Ethyl alpha-bromopropionate: Similar in structure but with a bromine atom instead of chlorine.
Ethyl alpha-iodopropionate: Similar in structure but with an iodine atom instead of chlorine.
Methyl alpha-chloropropionate: Similar in structure but with a methyl group instead of an ethyl group.
Uniqueness
(+)-Ethyl alpha-chloropropionate is unique due to its specific chiral configuration and the presence of both an ester and a chlorine atom. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Properties
IUPAC Name |
ethyl (2R)-2-chloropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAVBVKAYUCPAQ-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42411-39-2 | |
Record name | Ethyl alpha-chloropropionate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042411392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL .ALPHA.-CHLOROPROPIONATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81RS0WDCW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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